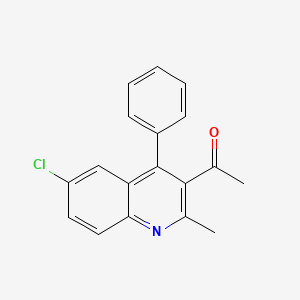

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone

説明

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

準備方法

The synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves several steps. One efficient method is the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.

化学反応の分析

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

科学的研究の応用

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and cytotoxic properties, making it a candidate for developing new antibiotics and anticancer agents.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its ability to inhibit topoisomerase II suggests that it interferes with DNA replication and repair processes, leading to cell death in rapidly dividing cells. This mechanism is particularly relevant in the context of its potential anticancer properties .

類似化合物との比較

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its cysteine-reactive properties, useful in chemoproteomic studies.

9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): Exhibits potent antimicrobial activity.

3-Acetyl-4-arylquinoline-based compounds: Known for their antimicrobial potential.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

生物活性

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological profiles, including antimalarial, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core substituted with a chloro group and a phenyl moiety. Its molecular formula is C₁₈H₁₄ClN₁O, with a molecular weight of 305.76 g/mol .

Biological Activity Overview

This compound has shown various biological activities, primarily attributed to its ability to interact with multiple biological pathways.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| Other Quinoline Derivative | Staphylococcus aureus | 16 µg/mL |

Antiviral Activity

Quinoline derivatives have also been assessed for their antiviral properties. Studies suggest that they can inhibit viral replication in various models, including those for HIV and Zika virus . The mechanism often involves interference with viral enzymes or host cell pathways necessary for viral replication.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.

- Targeting Kinases : Quinoline derivatives often target phosphoinositide 3-kinases (PI3K), which are vital in cell signaling pathways involved in growth and survival .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of quinoline derivatives, including this compound, against various cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations (IC50 values ranging from 5 to 10 µM), indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The results demonstrated that this compound had comparable activity to established antibiotics, suggesting its utility in treating infections caused by resistant pathogens .

特性

IUPAC Name |

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFUMFBPBDGSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350047 | |

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-02-5 | |

| Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。